molecular formula C9H17N3S B13165401 5-Tert-butyl-4-propyl-4H-1,2,4-triazole-3-thiol

5-Tert-butyl-4-propyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B13165401
M. Wt: 199.32 g/mol
InChI Key: CVLALNSSYOJHFQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-4-propyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of arylidenearylthiosemicarbazides with copper (II) catalysts to form 4,5-disubstituted 1,2,4-triazole-3-thiones . The reaction conditions often include the use of triflic anhydride activation followed by microwave-induced cyclodehydration .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-4-propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-tert-butyl-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets through hydrogen-bonding and dipole interactions. The triazole ring acts as a pharmacophore, interacting with enzymes and receptors in biological systems . The compound’s thiol group can also form covalent bonds with target proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tert-butyl-4-propyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl and propyl groups enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets .

Biological Activity

5-Tert-butyl-4-propyl-4H-1,2,4-triazole-3-thiol (C9H17N3S) is a member of the triazole family known for its diverse biological activities. This compound features a unique substitution pattern that enhances its lipophilicity and potential interactions with biological targets, making it a candidate for various medicinal applications, particularly in antimicrobial and antifungal therapies.

Chemical Structure and Properties

The compound has a molecular weight of approximately 199.32 g/mol. Its structure includes a triazole ring and a thiol functional group, which are crucial for its biological activity. The presence of tert-butyl and propyl groups contributes to its unique chemical properties, enhancing its ability to interact with hydrophobic pockets in proteins and enzymes.

Property Details
Molecular FormulaC9H17N3S
Molecular Weight199.32 g/mol
Functional GroupsTriazole ring, thiol group
LipophilicityEnhanced by tert-butyl and propyl groups

The biological activity of this compound is primarily mediated through hydrogen bonding and dipole interactions with various enzymes and receptors. The triazole ring acts as a pharmacophore, facilitating interactions that can inhibit microbial growth or modulate other biological processes.

Antimicrobial Properties

This compound has been investigated for its antimicrobial and antifungal properties. Studies have demonstrated that this compound exhibits significant activity against various pathogens:

  • In vitro Studies : The compound showed effective inhibition against strains of Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans at concentrations ranging from 31.25 to 125 μg/mL .
  • Mechanism of Action : The antimicrobial efficacy is attributed to the compound's ability to penetrate cell membranes and interact with intracellular targets due to its lipophilic nature .

Case Studies

  • Antifungal Activity : A series of derivatives containing the triazole moiety were synthesized, revealing enhanced antifungal activity compared to traditional agents such as azoxystrobin. In particular, compounds with structural modifications similar to this compound exhibited inhibitory rates of 90–98% against P. piricola .
  • Structure-Activity Relationship (SAR) : Research has indicated that variations in substituents on the sulfur atom do not significantly alter the antimicrobial potency among derivatives of triazole-thiols. This suggests a robust structure that maintains activity despite modifications .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other triazole derivatives:

Compound Name Molecular Formula Unique Features
5-Ethyl-4-propyl-4H-1,2,4-triazole-3-thiolC9H15N3SEthyl group instead of tert-butyl
5-Methyl-4-propyl-4H-1,2,4-triazole-3-thiolC9H15N3SMethyl group instead of tert-butyl
This compoundC9H17N3SEnhanced steric hindrance due to tert-butyl group

Properties

Molecular Formula

C9H17N3S

Molecular Weight

199.32 g/mol

IUPAC Name

3-tert-butyl-4-propyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H17N3S/c1-5-6-12-7(9(2,3)4)10-11-8(12)13/h5-6H2,1-4H3,(H,11,13)

InChI Key

CVLALNSSYOJHFQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NNC1=S)C(C)(C)C

Origin of Product

United States

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